(6-Fluoro-4-(methylamino)pyridin-3-yl)methanol
Overview
Description
“(6-Fluoro-4-(methylamino)pyridin-3-yl)methanol” is a chemical compound with the molecular formula C7H9FN2O . It has a molecular weight of 156.16 g/mol . The IUPAC name for this compound is the same as the common name .
Molecular Structure Analysis
The InChI code for “(6-Fluoro-4-(methylamino)pyridin-3-yl)methanol” is 1S/C7H9FN2O/c1-9-6-2-7(8)10-3-5(6)4-11/h2-3,11H,4H2,1H3,(H,9,10) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
“(6-Fluoro-4-(methylamino)pyridin-3-yl)methanol” is a solid at room temperature . It should be stored at ambient temperature .Scientific Research Applications
Medicinal Chemistry Applications
1. Development of 5-HT1A Receptor Agonists :A study by Vacher et al. (1999) explored derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. The incorporation of a fluorine atom and the modification of the pyridine ring structure led to compounds with enhanced 5-HT1A agonist activity, indicating the potential for antidepressant applications. The specific placement of fluorine atoms and methylamino substituents on the pyridine ring was crucial for the agonistic properties and oral bioavailability of these compounds (Vacher, Bonnaud, Funes, Jubault, Koek, Assié, Cosi, & Kleven, 1999).
2. Synthesis and Application of Naphthoquinone Based Chemosensors :Gosavi-Mirkute et al. (2017) synthesized and characterized derivatives including 2-((pyridine-2-yl)methylamino)naphthalene-1,4-dione for their molecular recognition abilities towards transition metal ions. These compounds exhibited remarkable selectivity towards Cu2+ ions, showcasing their potential as chemosensors in methanol or methanol–water mixtures. The structural modifications, including the introduction of a methylamino group on the pyridine ring, played a key role in the selective detection and colorimetric sensing of copper ions (Gosavi-Mirkute, Patil, Lande, Chakravarty, Gejji, Satpute, & Salunke-Gawali, 2017).
Coordination Chemistry Applications
1. Catalytic Oligomerization of Ethylene :Kermagoret and Braunstein (2008) investigated nickel complexes with bidentate N,O-type ligands, including derivatives of pyridinemethylamine, for their application in the catalytic oligomerization of ethylene. The synthesized complexes demonstrated the ability to efficiently catalyze the formation of dimers and trimers of ethylene, highlighting the potential of such derivatives in catalysis and industrial applications (Kermagoret & Braunstein, 2008).
Organic Synthesis Applications
1. Synthesis of Multidentate Nitrogen Ligands for Aldol Reactions :Darbre et al. (2002) synthesized ligands such as 2,6-bis{[(pyrid-2-ylmethyl)amino]methyl}pyridine, utilizing derivatives of pyridinemethylamine. These ligands, when complexed with zinc, were used as catalysts in aldol reactions, demonstrating the versatility of such derivatives in facilitating selective and efficient organic transformations. The research showcases the potential of these compounds in mimicking the active sites of zinc-dependent class II aldolases, thus contributing to the development of biomimetic catalysts (Darbre, Dubs, Rusanov, & Stoeckli-Evans, 2002).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P280 (wear protective gloves/protective clothing/eye protection/face protection), P261 (avoid breathing dust/fume/gas/mist/vapours/spray), and P271 (use only outdoors or in a well-ventilated area) .
properties
IUPAC Name |
[6-fluoro-4-(methylamino)pyridin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2O/c1-9-6-2-7(8)10-3-5(6)4-11/h2-3,11H,4H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNGHSPLAIBAGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC=C1CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101254974 | |
Record name | 3-Pyridinemethanol, 6-fluoro-4-(methylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101254974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Fluoro-4-(methylamino)pyridin-3-yl)methanol | |
CAS RN |
2187435-36-3 | |
Record name | 3-Pyridinemethanol, 6-fluoro-4-(methylamino)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2187435-36-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridinemethanol, 6-fluoro-4-(methylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101254974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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